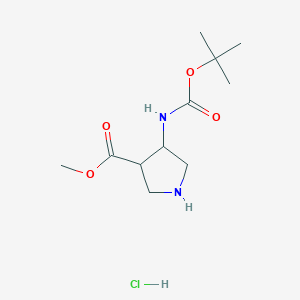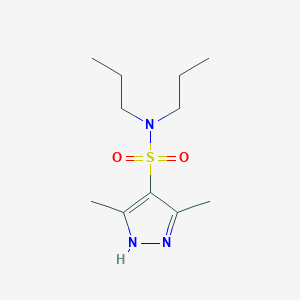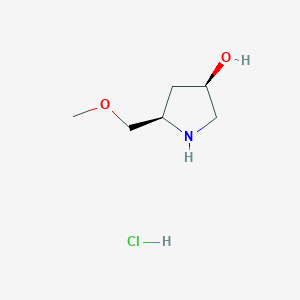
N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide, also known as OICR-9429, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Polymer Applications
One area of research focuses on the synthesis and properties of polymers incorporating phenyl and carboxamide groups. For example, Hsiao et al. (2000) explored the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from bis(ether-carboxylic acid) or bis(ether amine) related to 4-tert-butylcatechol. These polyamides demonstrated significant solubility in polar solvents, high thermal stability, and the ability to form transparent, flexible films, which could have implications for advanced materials and coatings (Hsiao, Yang, & Chen, 2000).
Organic Chemistry and Synthesis
In the realm of organic chemistry, research by Jasch et al. (2012) on tert-butyl phenylazocarboxylates highlights their versatility as building blocks in synthetic organic chemistry. These compounds, which share structural motifs with N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide, facilitate nucleophilic substitutions and radical reactions, enabling the synthesis of a wide array of organic molecules. This research provides insight into the synthetic utility of such compounds in creating complex organic structures (Jasch, Höfling, & Heinrich, 2012).
Ligand Design and Catalysis
Research into ligand design for catalysis, such as the study by Imamoto et al. (2012), involves compounds with tert-butylphenyl groups. These studies demonstrate the use of such ligands in rhodium-catalyzed asymmetric hydrogenation, showing high enantioselectivities and catalytic activities. This research underscores the importance of sterically demanding ligands in asymmetric synthesis, which could be relevant for the design and application of this compound derivatives in catalysis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Materials Science and Engineering
In materials science, the study of organogels and their properties is another area where related compounds are investigated. Wu et al. (2011) discussed the synthesis and gelating abilities of perylenetetracarboxylic diimide compounds substituted with tert-butylphenyl groups. These compounds form fluorescent gels in certain solvents, demonstrating potential applications in materials science for sensors, organic electronics, and photonic devices (Wu, Xue, Shi, Chen, & Li, 2011).
properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNOS/c1-19(2,3)12-8-10-13(11-9-12)21-18(22)17-16(20)14-6-4-5-7-15(14)23-17/h4-11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZVJZOIRJBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2443931.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2443932.png)


![5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2443940.png)



![5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid](/img/structure/B2443946.png)